molecular formula C20H20F3N5O2 B2709140 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine CAS No. 1396873-21-4

2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine

Cat. No.: B2709140
CAS No.: 1396873-21-4
M. Wt: 419.408
InChI Key: PNTOZGAEPUMGLS-UHFFFAOYSA-N
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Description

2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine: is a complex organic compound with a unique structure that includes a pyrazine ring, a trifluoromethyl group, and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anti-cancer agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine typically involves multiple steps, starting with the preparation of the core pyrazine structure. The process often includes:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazine core.

    Final Coupling: The azetidinone ring is then coupled to the existing structure using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, reduced alcohols, and other functionalized compounds depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • Pyrazino[2,3-f][1,10]phenanthroline derivatives
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

What sets 2-(3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}azetidine-1-carbonyl)pyrazine apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c21-20(22,23)15-2-1-3-16(10-15)26-6-8-27(9-7-26)18(29)14-12-28(13-14)19(30)17-11-24-4-5-25-17/h1-5,10-11,14H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTOZGAEPUMGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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